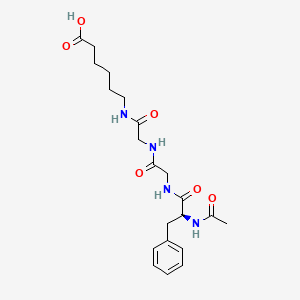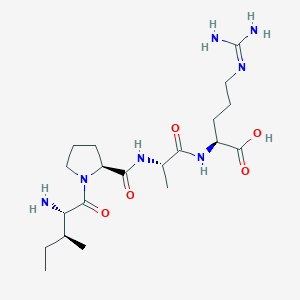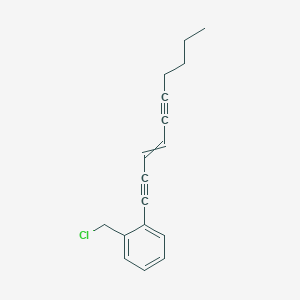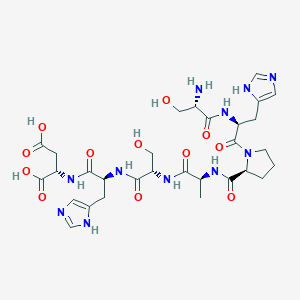
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide: is a synthetic peptide compound It is characterized by its complex structure, which includes an acetylated phenylalanine residue, a glycine residue, and a carboxypentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide typically involves peptide coupling reactions. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. The key steps include:
Protection of Amino Groups: Using protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Coupling Reactions: Employing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form peptide bonds.
Deprotection: Removing the protecting groups under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of coupling and deprotection, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to the formation of different peptide derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated peptides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity. The pathways involved may include:
Protein-Protein Interactions: The peptide can mimic natural substrates or inhibitors, affecting protein function.
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their catalytic activity.
Signal Transduction: The compound may influence cellular signaling pathways, altering cellular responses.
Comparison with Similar Compounds
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide can be compared with other similar peptide compounds, such as:
N-Acetyl-L-phenylalanylglycylglycine: Lacks the carboxypentyl group, resulting in different chemical properties and biological activities.
N-Acetyl-L-phenylalanylglycyl-N-(2-carboxyethyl)glycinamide: Contains a shorter carboxyalkyl chain, affecting its solubility and reactivity.
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)alaninamide: Substitutes glycine with alanine, altering its structural and functional characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
827611-88-1 |
|---|---|
Molecular Formula |
C21H30N4O6 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
6-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H30N4O6/c1-15(26)25-17(12-16-8-4-2-5-9-16)21(31)24-14-19(28)23-13-18(27)22-11-7-3-6-10-20(29)30/h2,4-5,8-9,17H,3,6-7,10-14H2,1H3,(H,22,27)(H,23,28)(H,24,31)(H,25,26)(H,29,30)/t17-/m0/s1 |
InChI Key |
YHBPMQXKICSXSO-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene](/img/structure/B14206265.png)

![Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206269.png)

![(1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14206297.png)
![[1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B14206299.png)

![N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide](/img/structure/B14206307.png)
![6-[4-(5-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206311.png)
![2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile](/img/structure/B14206313.png)
![Methyl 6-bromothieno[2,3-B]quinoline-2-carboxylate](/img/structure/B14206317.png)
![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]-](/img/structure/B14206323.png)
![3-(6-Fluorohex-1-yn-1-yl)-5-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine](/img/structure/B14206332.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione](/img/structure/B14206335.png)
